3-(Phenylsulfanyl)propanoyl chloride
CAS No.: 51849-21-9
Cat. No.: VC2046084
Molecular Formula: C9H9ClOS
Molecular Weight: 200.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51849-21-9 |
|---|---|
| Molecular Formula | C9H9ClOS |
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | 3-phenylsulfanylpropanoyl chloride |
| Standard InChI | InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | FYKDFHHXZAIXDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCC(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)SCCC(=O)Cl |
Introduction
3-(Phenylsulfanyl)propanoyl chloride is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is a derivative of propanoyl chloride, where a phenylsulfanyl group is attached to the third carbon of the propanoyl chain. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in the development of new pharmaceuticals.
Synthesis and Applications
The synthesis of 3-(Phenylsulfanyl)propanoyl chloride typically involves the reaction of 3-(phenylsulfanyl)propanoic acid with thionyl chloride or phosphorus pentachloride. This compound can be used as a building block in organic synthesis to introduce the phenylsulfanyl moiety into target molecules.
In medicinal chemistry, derivatives of this compound have shown potential as anticancer agents. Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cells, including breast cancer cell lines like MCF-7.
Cytotoxicity and Anticancer Potential
Studies on the cytotoxic effects of 3-(Phenylsulfanyl)propanoyl chloride derivatives have shown promising results. These compounds have been evaluated using the MTT assay, which measures cell viability. The data suggest that these derivatives can selectively target cancer cells, although more research is needed to fully understand their mechanisms of action and potential side effects.
| Cell Line | Compound Derivative | Cytotoxic Effect |
|---|---|---|
| MCF-7 | Various derivatives | Significant cytotoxicity |
Future Directions
Further research on 3-(Phenylsulfanyl)propanoyl chloride and its derivatives is necessary to explore their full potential as anticancer agents. This includes optimizing their chemical structures for improved efficacy and selectivity, as well as conducting in vivo studies to assess their safety and effectiveness in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume